3-Methylidenespiro[5.5]undec-1-ene
Description
Properties
CAS No. |
87482-39-1 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
3-methylidenespiro[5.5]undec-4-ene |
InChI |
InChI=1S/C12H18/c1-11-5-9-12(10-6-11)7-3-2-4-8-12/h5,9H,1-4,6-8,10H2 |
InChI Key |
SFUIGWNHNLZBBJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC2(CCCCC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Table 1: Diels-Alder Reaction Conditions for Spirocyclic Ketone Formation
| Dienophile | Diene | Catalyst | Pressure | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|---|
| Enone 14 | Isoprene | ZnBr₂ | 6 kbar | 72 | Single diastereomer |
| Enone 14 | Isoprene | BCl₃ | Ambient | 45 | Single diastereomer |
Post-cycloaddition modifications are often required to install the methylidene moiety. For instance, the Nysted/Utimoto reagent (a titanium-based methylidenation agent) with TiCl₄ was used to convert spirocycle 15 into exocyclic alkene 17 at elevated temperatures, achieving 68% yield. This step highlights the necessity of robust olefination protocols to overcome steric hindrance near the spiro center.
Methenylation and Olefination Techniques
Introducing the methylidene group at position 3 demands careful selection of reagents to avoid side reactions. Traditional methods like Wittig and Tebbe olefination often fail due to the steric inaccessibility of the carbonyl group in intermediates such as 15 . The Nysted/Utimoto reagent (generated from CH₂Br₂ and Zn/TiCl₄) has emerged as a superior alternative, enabling methylidenation under mild conditions. For example, treatment of 15 with this reagent at 80°C in dichloromethane afforded 17 in 68% yield, with no observable epimerization at the spiro center.
Computational studies reveal that the equatorial positioning of substituents (e.g., bromine in 9 ) in the ground state governs reactivity. For 3-methylidenespiro[5.5]undec-1-ene, the preferred conformer places the methylidene group in a pseudoaxial orientation, minimizing nonbonded interactions and facilitating photochemical [2+2] cycloadditions in downstream applications.
Cyclization and Ring-Closing Approaches
Alternative routes employ cyclization reactions to assemble the spiro framework. A patent by CN111533739A describes a multi-step sequence for diazaspiro[5.5]undecanes, involving:
- Knoevenagel Condensation : Reaction of N-methyl-4-piperidone with ethyl cyanoacetate under ammonium acetate catalysis to form a cyanoenamine intermediate.
- Hydrolysis : Conversion to a β-keto acid using HCl.
- Cyclization : Treatment with formamide at 150°C to form the spiro lactam.
While this method targets nitrogen-containing analogs, replacing the amine precursor with a hydrocarbon equivalent could theoretically yield this compound. However, decarbonylation steps required to remove extraneous carbonyl groups remain a challenge, often necessitating harsh reducing agents like LiAlH₄.
Comparative Analysis of Methodologies
Table 2: Comparison of Synthetic Routes to this compound
| Method | Key Step | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Diels-Alder/ZnBr₂ | High-pressure cycloaddition | 72 | High diastereoselectivity | Requires specialized equipment |
| Nysted/Utimoto Olefination | Methylidenation of 15 | 68 | Mild conditions | Sensitive to steric hindrance |
| Cyclization/Decarbonylation | Formamide cyclization | ~50 | Scalable | Multi-step, low functional group tolerance |
Chemical Reactions Analysis
Types of Reactions
3-Methylidenespiro[5.5]undec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The spiro structure allows for substitution reactions at various positions, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
3-Methylidenespiro[5.5]undec-1-ene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methylidenespiro[5.5]undec-1-ene involves its interaction with molecular targets through its spiro structure. The chirality and conformational flexibility of the compound allow it to interact with various enzymes and receptors, potentially modulating their activity . The specific pathways involved depend on the biological context and the nature of the interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Spiro[5.5]undecene derivatives differ primarily in substituents and heteroatom incorporation. Key analogues include:
Key Research Findings
- Stereochemical Control : The spiro[5.5] framework allows precise stereochemical tuning, as seen in the synthesis of 7R,8R-8-Hydroxy-4-isopropylidene-7-methylbicyclo[5.3.1]undec-1-ene, a sesquiterpene alcohol .
- Thermodynamic Stability : Thiaspiro and azaspiro derivatives demonstrate higher thermal stability compared to all-carbon analogues due to heteroatom conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
